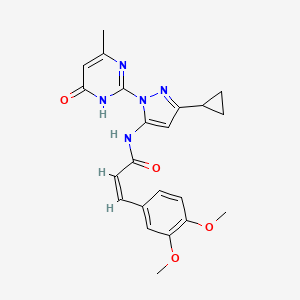

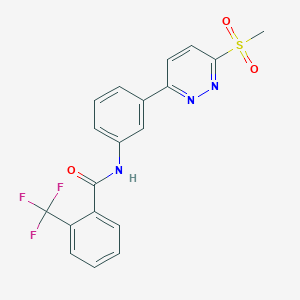

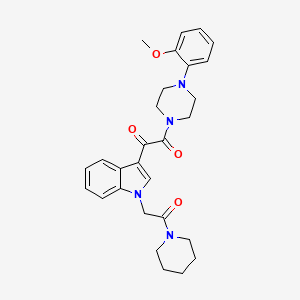

![molecular formula C26H29N3O6S B2491122 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-37-8](/img/structure/B2491122.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules involves multi-step chemical processes, including reactions with sulfonamides having benzodioxane and acetamide moieties. For instance, a study detailed the synthesis of sulfonamide derivatives starting with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride, followed by further reactions to yield various sulfonamide acetamides. These compounds were characterized using spectral data and tested for enzyme inhibitory activities (Abbasi et al., 2019).

Molecular Structure Analysis

The analysis of the molecular structure of acetamide derivatives, such as those related to the compound , relies on advanced spectroscopic techniques. For example, research on N-substituted acetamide derivatives revealed their structure through IR, EIMS, and 1H-NMR spectral data, providing a foundation for understanding the molecular framework of these compounds (Khalid et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various biologically active compounds. A study on the synthesis of N-substituted derivatives showcased reactions with benzenesulfonyl chloride and 1-aminopiperidine, leading to compounds with significant enzyme inhibitory activities (Khalid et al., 2014). Another example includes intramolecular cyclization reactions to form pyridin-2(1H)-ones, highlighting the diverse reactivity and potential applications of these compounds (Savchenko et al., 2020).

Aplicaciones Científicas De Investigación

Enzyme Inhibitory Potential : This compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. It has shown substantial inhibitory activity, suggesting its potential use in therapeutic applications (Abbasi et al., 2019).

Antimalarial and COVID-19 Drug Potential : In a theoretical investigation, derivatives of this compound demonstrated promising antimalarial properties. Additionally, molecular docking studies suggested potential effectiveness against COVID-19, making it a candidate for further exploration in the treatment of these diseases (Fahim & Ismael, 2021).

Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been synthesized and shown potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity. This highlights its potential use in developing new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Radio Ligand for Human A2B Adenosine Receptors : This compound has been used as a selective antagonist ligand for A2B adenosine receptors, indicating its potential in pharmacological characterization and research related to adenosine receptor functions (Baraldi et al., 2004).

Potential as Cholinesterase and Monoamine Oxidase Dual Inhibitor : Research indicates that this compound could act as a dual inhibitor for cholinesterase and monoamine oxidase, suggesting its application in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Antibacterial Agents : Its derivatives have shown potent antibacterial potential against various Gram-negative and Gram-positive bacterial strains, pointing towards its application in developing new antibacterial therapies (Abbasi et al., 2016).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6S/c1-18-8-10-28(11-9-18)26(31)15-29-14-24(20-4-2-3-5-21(20)29)36(32,33)16-25(30)27-13-19-6-7-22-23(12-19)35-17-34-22/h2-7,12,14,18H,8-11,13,15-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONZQRRHLLIJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

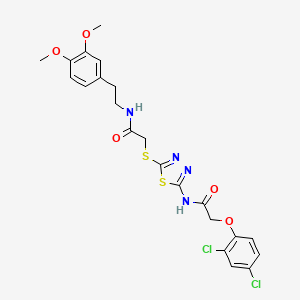

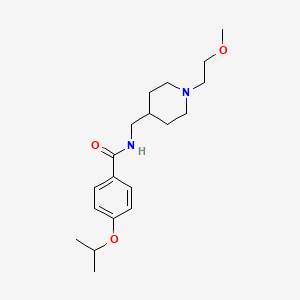

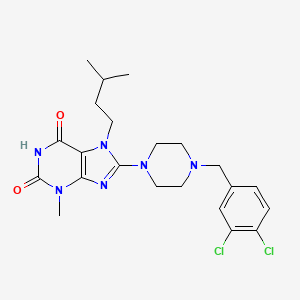

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

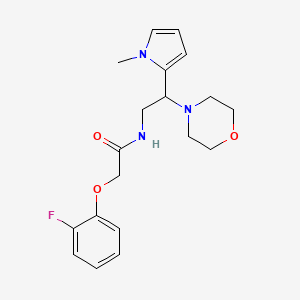

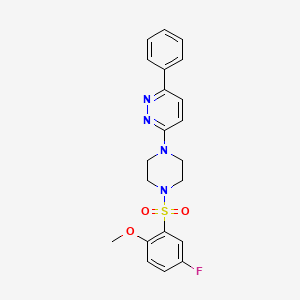

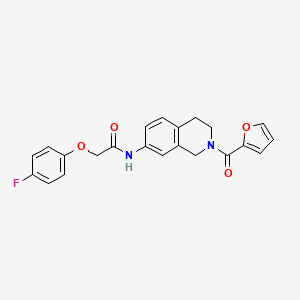

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)

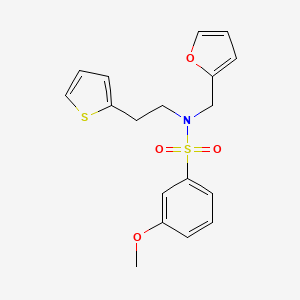

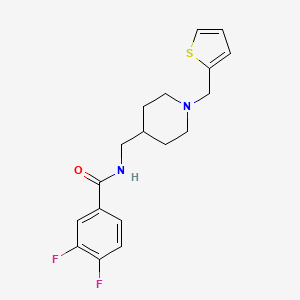

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)